1-(2-Bromo-6-chlorobenzyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{[2-chloro-5-(trifluoromethyl)phenyl]methyl}piperazine is an organic compound that features a piperazine ring substituted with a 2-chloro-5-(trifluoromethyl)phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[2-chloro-5-(trifluoromethyl)phenyl]methyl}piperazine typically involves the reaction of 2-chloro-5-(trifluoromethyl)benzyl chloride with piperazine. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like acetonitrile or dimethylformamide. The reaction mixture is heated to reflux for several hours to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the synthesis can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved safety. The use of automated systems can also enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
1-{[2-chloro-5-(trifluoromethyl)phenyl]methyl}piperazine can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atom on the phenyl ring can be substituted by nucleophiles such as amines or thiols.
Oxidation: The piperazine ring can be oxidized to form N-oxides.
Reduction: The compound can be reduced to remove the chlorine atom or to modify the trifluoromethyl group.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride can be employed.
Major Products Formed
Nucleophilic substitution: Products include azides, thiocyanates, and substituted amines.
Oxidation: N-oxides of the piperazine ring.
Reduction: Dechlorinated or modified trifluoromethyl derivatives.
Scientific Research Applications
1-{[2-chloro-5-(trifluoromethyl)phenyl]methyl}piperazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting central nervous system disorders.
Industry: Utilized in the development of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 1-{[2-chloro-5-(trifluoromethyl)phenyl]methyl}piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-(trifluoromethyl)aniline: Shares the trifluoromethyl and chloro substituents but lacks the piperazine ring.
1-[3-Chloro-5-(trifluoromethyl)phenyl]-2,2,2-trifluoroethanone: Contains similar substituents but has a different core structure
Uniqueness
1-{[2-chloro-5-(trifluoromethyl)phenyl]methyl}piperazine is unique due to the presence of both the piperazine ring and the 2-chloro-5-(trifluoromethyl)phenyl group. This combination imparts distinct chemical properties and potential biological activities, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C12H14ClF3N2 |
---|---|
Molecular Weight |
278.70 g/mol |
IUPAC Name |
1-[[2-chloro-5-(trifluoromethyl)phenyl]methyl]piperazine |
InChI |
InChI=1S/C12H14ClF3N2/c13-11-2-1-10(12(14,15)16)7-9(11)8-18-5-3-17-4-6-18/h1-2,7,17H,3-6,8H2 |
InChI Key |
FPUNDPKQHSTOFE-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)CC2=C(C=CC(=C2)C(F)(F)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.